Cyclopentanone

Descripción

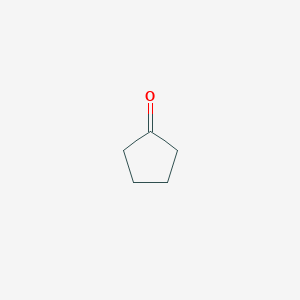

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclopentanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029154 | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol) | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3 | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.4 [mmHg], 11.4 mm Hg at 25 °C | |

| Record name | Cyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE, MOBILE LIQUID | |

CAS No. |

120-92-3 | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220W81TN3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C | |

| Record name | CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Cyclopentanone: Historical Perspectives and Evolution of Research

Early Discoveries and Initial Characterization

The history of cyclopentanone research dates back to the late 19th and early 20th centuries, with its preparation being linked to the study of dicarboxylic acids. One of the earliest methods for preparing this compound involved the distillation of the calcium salt of adipic acid. orgsyn.org This process, known as ketonic decarboxylation, became a foundational method for producing cyclic ketones.

Systematic research into the fundamental properties of this compound gained momentum in the mid-20th century. Studies conducted in the 1950s investigated its thermal decomposition, identifying products such as 2-cyclopentenone, hydrogen, 1-butene, carbon monoxide, and ethylene (B1197577) at high temperatures. acs.org The 1960s and 1970s saw pioneering spectroscopic investigations that established a baseline understanding of this compound's molecular structure and behavior. Comprehensive infrared and Raman spectral analyses provided critical insights into the molecular vibrations and conformational characteristics of the five-membered ring structure. These early studies were crucial for laying the groundwork for more advanced analytical techniques and a deeper understanding of the compound's reactivity.

Evolution of Synthetic Methodologies for this compound

The methods for synthesizing this compound have evolved significantly over the decades, driven by the pursuit of higher yields, greater efficiency, and more environmentally benign processes.

Initially, the most common laboratory and industrial preparation was the thermal decomposition of adipic acid or its salts. wikipedia.orgorgsyn.org This method involves heating adipic acid, often in the presence of a catalyst, to induce cyclization and decarboxylation. A variety of catalysts were historically employed to improve the yield of this reaction. orgsyn.org For instance, heating adipic acid with barium hydroxide (B78521) at high temperatures (285–295°C) was a well-established procedure. orgsyn.org

As chemical synthesis techniques advanced, new pathways were developed. The oxidation of cyclopentene (B43876) emerged as an alternative route to this compound. transparencymarketresearch.com In the latter half of the 20th century and into the 21st, research began to focus on "green" chemistry, utilizing renewable feedstocks. A significant development in this area is the synthesis of this compound from furfural (B47365), a compound derived from biomass. researchgate.nettaylorandfrancis.com This pathway often involves an aqueous-phase hydrogenation-rearrangement tandem (AP-HRT) reaction, representing a more sustainable alternative to petroleum-based routes. researchgate.net Another modern approach utilizes dicyclopentadiene, a by-product from the petroleum cracking process, as a starting material. google.com

| Synthetic Method | Starting Material(s) | Key Process/Catalyst | Historical Period of Prominence | Reference |

|---|---|---|---|---|

| Ketonic Decarboxylation | Adipic Acid | Heating with catalysts like Barium Hydroxide or Thorium Oxide | Early to Mid-20th Century | wikipedia.orgorgsyn.org |

| Oxidation | Cyclopentene | Pd-catalyzed oxidation | Mid to Late 20th Century | wikipedia.org |

| Biomass Conversion | Furfural | Aqueous-phase hydrogenation and rearrangement | 21st Century | researchgate.nettaylorandfrancis.com |

| Petroleum By-product Upcycling | Dicyclopentadiene | Pyrolysis followed by selective hydrogenation and subsequent reactions | 21st Century | google.com |

Historical Development of Application Areas and Research Focus

The application areas and research focus for this compound have broadened considerably since its initial discovery. Early research was primarily academic, centered on understanding its fundamental chemical and physical properties. acs.org

A major historical and ongoing application of this compound is as a key precursor in the fragrance industry. transparencymarketresearch.com It is particularly important for the synthesis of jasmine-related scents, such as 2-pentyl- and 2-heptylthis compound, and other jasmonates. wikipedia.orgrsc.org Its versatile structure also makes it a valuable synthetic intermediate for producing a wide range of other organic compounds. wikipedia.org

In the mid-20th century, its role expanded into the pharmaceutical sector as a building block for various active pharmaceutical ingredients (APIs), including the sedative cyclopentobarbital. wikipedia.orgchemanalyst.com Its utility also extends to the agrochemical industry for the production of pesticides like pencycuron. wikipedia.org More recently, this compound has found use as a specialized solvent, particularly in the electronics industry, where its properties can improve coating quality and processing throughput. transparencymarketresearch.comtaylorandfrancis.comzeon.co.jp

Current research continues to explore new frontiers. There is significant interest in this compound and its derivatives as potential bio-derived fuels, driven by the need for sustainable energy sources. acs.org Research also focuses on developing greener synthetic routes from biomass, which aligns with global efforts to reduce reliance on fossil fuels. acs.orgtaylorandfrancis.com

| Era | Primary Application / Research Focus | Examples | Reference |

|---|---|---|---|

| Early- to Mid-20th Century | Fundamental Research | Spectroscopic analysis, thermal decomposition studies | acs.org |

| Mid-20th Century to Present | Fragrances and Flavors | Precursor to jasmonates (e.g., methyl jasmonate) | transparencymarketresearch.comwikipedia.orgrsc.org |

| Mid-20th Century to Present | Pharmaceuticals & Agrochemicals | Synthesis of cyclopentobarbital, cyclopentamine, and pencycuron | wikipedia.orgchemanalyst.com |

| Late 20th Century to Present | Industrial & Electronics Solvent | Used in coatings and electronic material processing | transparencymarketresearch.comzeon.co.jp |

| 21st Century | Biofuels and Green Chemistry | Synthesis from biomass-derived furfural; research as a biofuel | acs.orgresearchgate.net |

Advanced Synthesis and Green Chemistry Routes for Cyclopentanone

Catalytic Pathways for Cyclopentanone Production

Catalysis is at the forefront of modern this compound synthesis, offering pathways that are more selective and energy-efficient. Researchers are exploring a range of catalytic systems, from those that enable the use of renewable resources to novel nanomaterials with enhanced performance.

Sustainable Production from Biomass-Derived Feedstocks

The transition from petrochemical feedstocks to renewable biomass is a cornerstone of green chemistry. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, has emerged as a promising starting material for producing this compound. mdpi.comacs.orgamazonaws.com This conversion is typically achieved through a hydrogenation and rearrangement reaction sequence. mdpi.comnih.gov

The process often begins with the hydrogenation of furfural to furfuryl alcohol. This intermediate then undergoes an acid-catalyzed rearrangement, known as the Piancatelli rearrangement, to form a 4-hydroxy-2-cyclopentenone (B1226963) intermediate, which is subsequently hydrogenated to yield this compound. nih.govnih.govresearchgate.net The efficiency of this transformation is highly dependent on the catalyst used.

Several catalytic systems have been developed to facilitate this conversion. For instance, a combination of Ru/C and Al₁₁.₆PO₂₃.₇ has been shown to convert furfural to this compound in an 84% yield. nih.gov Bimetallic catalysts, such as those containing nickel and copper, are also effective. A Ni-Cu bimetallic catalyst on an MOF-5 support has demonstrated high efficiency in the aqueous phase hydrogenation of furfural to this compound. amazonaws.comamazonaws.com Another approach involves platinum-supported tungsten-zirconium (W-Zr) mixed oxides, which have been used to selectively synthesize this compound from furfuryl alcohol. higfly.eu

The reaction conditions, including temperature, pressure, and solvent, play a crucial role in maximizing the yield of this compound while minimizing the formation of byproducts like cyclopentanol (B49286) or polymeric resins. nih.govresearcher.life Water is often used as a green solvent for this reaction. nih.govmdpi.com

Table 1: Catalytic Conversion of Furfural to this compound

| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5 wt% Ni-Cu (1:1) @MOF-5 | Furfural | 150 | 25 | 96 | acs.org |

| Ru/C (0.5 wt%) + Al₁₁.₆PO₂₃.₇ | Furfural | 160 | - | 84 | nih.gov |

Ketonic Decarboxylation of Adipic Acid

A well-established method for synthesizing this compound is the ketonic decarboxylation of adipic acid. wikipedia.orgwikipedia.org This intramolecular reaction involves heating a dicarboxylic acid, which leads to the formation of a cyclic ketone, carbon dioxide, and water. wikipedia.orgresearchgate.net While traditionally requiring high temperatures and metal oxide catalysts, recent advancements have shown that this transformation can be efficiently catalyzed by weak bases. wikipedia.orgorganic-chemistry.org

Catalytic amounts of weak bases, such as sodium carbonate, can selectively promote the ketonic decarboxylation of adipic acid to this compound. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves an initial decarboxylation followed by a nucleophilic attack at the second carboxyl group. organic-chemistry.orgorganic-chemistry.org An important feature of this method is that stereogenic centers at the β-positions of the adipic acid chain retain their stereochemistry during the reaction, making it valuable for asymmetric synthesis. organic-chemistry.orgorganic-chemistry.org The use of simple, inexpensive, and recyclable base catalysts like barium hydroxide (B78521) also contributes to the process's industrial viability and greener profile. nih.gov

Novel Catalytic Systems and Support Materials (e.g., Ni-Cu@MOF-5, ceria-zirconia nano-oxides)

The development of novel catalysts and support materials is crucial for advancing this compound synthesis. Metal-Organic Frameworks (MOFs) and mixed metal oxides have shown significant promise in this area.

Ni-Cu@MOF-5: A bimetallic catalyst comprising nickel and copper supported on MOF-5 has proven highly effective for the selective hydrogenation of furfural to this compound. acs.orgamazonaws.com The MOF-5 support offers a high surface area and structural stability. amazonaws.com A 5 wt% Ni-Cu (1:1)@MOF-5 catalyst can achieve 100% conversion of furfural with a 96% yield of this compound at 150°C and 25 bar hydrogen pressure. acs.orgjchemrev.comjchemrev.com The synergistic effect between nickel and copper is believed to enhance the catalyst's performance, promoting the desired reaction pathway while suppressing the formation of byproducts. jchemrev.comjchemrev.com The acidity of the catalyst, with both weak and moderate acid sites, also plays a role in the catalytic process. acs.org

Ceria-Zirconia Nano-oxides: Nanostructured ceria-zirconia (CeO₂-ZrO₂) solid solutions have been investigated as robust heterogeneous catalysts for the vapor-phase synthesis of this compound from dimethyl adipate (B1204190). researchgate.net These materials, sometimes supported on alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), exhibit favorable physicochemical properties, including high surface area and oxygen storage capacity. researchgate.netresearchgate.net The CexZr1-xO₂/Al₂O₃ catalyst, in particular, has demonstrated nearly 100% conversion of dimethyl adipate with a 75% selectivity towards this compound at 673 K. researchgate.net The presence of oxygen vacancies and the redox properties of the ceria-zirconia support are thought to be key to its catalytic activity. researchgate.netacs.org

Table 2: Performance of Novel Catalysts in this compound Synthesis

| Catalyst | Substrate | Temperature | Conversion (%) | Selectivity/Yield (%) | Reference |

|---|---|---|---|---|---|

| 5 wt% Ni-Cu (1:1) @MOF-5 | Furfural | 150°C | 100 | 96 (Yield) | acs.org |

Organic Transformation Strategies for this compound Synthesis

Beyond catalytic routes starting from simple feedstocks, specific organic transformations provide sophisticated methods for constructing the this compound ring system, often as part of more complex molecular architectures.

Semipinacol Rearrangement Protocols

The semipinacol rearrangement is a powerful tool in organic synthesis for ring expansion and the formation of ketones. rsc.org This reaction has been applied to the synthesis of this compound derivatives. For example, a rhodium-catalyzed tandem reaction involving the hydroacylation of alkynyl cyclobutanols with salicylaldehydes proceeds through a sequential process of intermolecular hydroacylation followed by a semipinacol rearrangement to yield 2-(2-oxo-2-phenylethyl)this compound derivatives. acs.orgnih.gov This method provides an atom-economical route to functionalized cyclopentanones under mild conditions. acs.orgnih.gov The rearrangement effectively expands a four-membered ring into a five-membered this compound core.

Intramolecular Additions of Acyl Radicals

Radical chemistry offers unique pathways for the formation of cyclic ketones. The intramolecular addition of acyl radicals to double bonds is a viable strategy for synthesizing substituted cyclopentanones. organic-chemistry.org This type of reaction can be catalyzed by substances like tert-dodecanthiol. organic-chemistry.orgorganic-chemistry.org The process involves the generation of an acyl radical, which then cyclizes onto a tethered alkene to form a five-membered ring, resulting in a 2-substituted this compound. organic-chemistry.org This method highlights the utility of radical cyclization reactions in constructing the this compound framework.

Ring Expansion-Oxidative Arylation Approaches

A modern strategy for synthesizing functionalized cyclopentanones involves the ring expansion of cyclobutanols. This approach often incorporates an oxidative arylation step, allowing for the introduction of an aryl group during the formation of the five-membered ring.

One notable method combines visible light photocatalysis with gold catalysis to facilitate the coupling of alkenyl and allenyl cycloalkanols with aryl diazonium salts. organic-chemistry.orgorganic-chemistry.org This dual catalytic system generates an electrophilic gold(III)-aryl intermediate, which is key to the subsequent ring expansion and arylation. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions and provides an efficient route to functionalized cyclic ketones. organic-chemistry.orgorganic-chemistry.org

A similar transformation can be achieved using visible light-mediated photocatalytic arylation of alkenylcyclobutanols with aryldiazonium salts, offering an operationally simple method. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides also yields 2-alkylidenecyclopentanones through a process involving oxidative addition, carbopalladation, and stereoselective ring expansion. acs.org

Research has also demonstrated the oxidative ring expansion of cyclobutanols using cobalt(II) acetylacetonate (B107027) and triplet oxygen. nih.govchemrxiv.org This process involves the formation of an alkoxy radical, which drives the regioselective cleavage of the cyclobutanol (B46151) ring. nih.govchemrxiv.org

| Catalyst/Reagent System | Substrate | Product | Key Features |

| Visible Light Photocatalysis & Gold Catalysis | Alkenyl/Allenyl Cycloalkanols + Aryl Diazonium Salts | Functionalized Cyclopentanones | Involves an electrophilic gold(III)-aryl intermediate. organic-chemistry.orgorganic-chemistry.org |

| Visible Light Photocatalysis | Alkenylcyclobutanols + Aryldiazonium Salts | Functionalized Cyclic Ketones | Mild and operationally simple. organic-chemistry.org |

| Palladium(0) | 1-(1-Alkynyl)cyclobutanols + Aryl/Vinylic Halides | 2-Alkylidenecyclopentanones | Proceeds via a palladiacycle intermediate. acs.org |

| Cobalt(II) acetylacetonate & O₂ | Cyclobutanols | 1,2-Dioxanols (precursors) | Involves an alkoxy radical and regioselective ring cleavage. nih.govchemrxiv.org |

Condensation Reactions

Intramolecular condensation reactions are fundamental and widely employed methods for the synthesis of this compound rings from acyclic precursors. The Dieckmann and Thorpe-Ziegler reactions are two of the most prominent examples.

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester, typically promoted by a base like sodium ethoxide, to form a β-keto ester. fiveable.meorganicreactions.orgwikipedia.org Specifically, the cyclization of adipic acid esters is a classic route to forming a five-membered this compound ring. organicreactions.orgaskiitians.comorganicchemistrytutor.com The stability of the resulting five-membered ring makes this a favored pathway. fiveable.me The initial product, a β-keto ester, can then be hydrolyzed and decarboxylated to yield this compound. organicchemistrytutor.com

The Thorpe-Ziegler Reaction is conceptually similar to the Dieckmann condensation but involves the intramolecular cyclization of a dinitrile, catalyzed by a base, to form an enamine. wikipedia.orgchemeurope.combuchler-gmbh.com Subsequent acidic hydrolysis of the enamine intermediate yields a cyclic ketone. wikipedia.orgchemeurope.comyoutube.com This method has been utilized in the synthesis of various heterocyclic systems incorporating a this compound moiety. nih.gov

| Reaction Name | Starting Material | Intermediate | Final Product (after hydrolysis/decarboxylation) | Key Reagents |

| Dieckmann Condensation | Diester (e.g., Diethyl adipate) | β-Keto ester | This compound | Base (e.g., Sodium ethoxide), Acid (for workup) fiveable.measkiitians.comorganicchemistrytutor.com |

| Thorpe-Ziegler Reaction | Dinitrile | Enamine | Cyclic Ketone | Base, Acid (for hydrolysis) wikipedia.orgchemeurope.combuchler-gmbh.com |

Enantioselective Synthesis of Cyclopentenones (as precursors to this compound)

Chiral cyclopentenones are highly valuable synthons, serving as precursors for the asymmetric synthesis of a wide array of target molecules, including cyclopentanones. nih.gov The development of enantioselective methods to produce these structures is a significant area of research.

Several strategies have been established for the enantioselective synthesis of cyclopentenones:

Asymmetric Pauson-Khand Reaction: This reaction involves the cycloaddition of an alkyne, an alkene, and carbon monoxide, often catalyzed by a chiral metal complex, such as iridium diphosphine, to produce bicyclic cyclopentenones with high enantioselectivity. organic-chemistry.org

Asymmetric Nazarov Cyclization: This is an electrocyclic reaction of divinyl ketones to form cyclopentenones. The use of chiral Lewis acids or Brønsted acids as catalysts can induce high enantioselectivity. nih.govnih.gov For instance, a tandem hydroarylation-Nazarov cyclization catalyzed by a chiral gold(I) complex provides enantioselective access to cyclopentenones from skipped alkenynones. nih.gov

Organocatalyzed Reactions: Chiral organic molecules, such as primary amines, can catalyze reactions like the intramolecular aldol (B89426) or Michael additions to construct chiral cyclopentenone frameworks with high enantiomeric excess. nih.govorganic-chemistry.org

Mukaiyama Aldol and Knoevenagel Condensation: A strategy for the rapid construction of chiral, nonracemic vinyl this compound building blocks has been developed utilizing a diastereo- and enantioselective Mukaiyama aldol reaction followed by an intramolecular Knoevenagel condensation. acs.org

| Asymmetric Method | Catalyst Type | Reactants | Significance |

| Pauson-Khand Reaction | Chiral Iridium Diphosphine Complex | Alkyne, Alkene, CO | Produces chiral bicyclic cyclopentenones. organic-chemistry.org |

| Nazarov Cyclization | Chiral Gold(I) Complex / Chiral Brønsted Acid | Divinyl Ketones / Skipped Alkenynones | Provides enantioselective access to cyclopentenones. nih.govnih.gov |

| Organocatalysis | Chiral Primary Amines | Enals and α-Diketones | High diastereo- and enantioselectivity in cyclopentenone construction. organic-chemistry.org |

| Mukaiyama Aldol / Knoevenagel Condensation | Chiral Catalysts | Silyl enol ethers and aldehydes/ketones | Rapid construction of chiral vinyl this compound derivatives. acs.org |

Reaction Mechanisms and Reactivity of Cyclopentanone

Fundamental Reaction Pathways

The thermal decomposition of cyclopentanone in the gas phase has been the subject of multiple experimental and theoretical investigations. nih.govresearchgate.net At high temperatures, its dissociation chemistry is of particular interest due to its potential as a biofuel. nih.govresearchgate.net

Experimental studies on the vapor-phase thermal decomposition of this compound between 532-581°C identified ethylene (B1197577), carbon monoxide, 1-butene, hydrogen, 2-cyclopentenone, and 4-pentenal (B109682) as major products in the initial stages of the reaction. acs.org The addition of nitric oxide was found to significantly reduce the reaction rate, indicating the complexity of the decomposition kinetics. acs.org More recent studies using flow reactors at temperatures between 875–1428 K have identified a wider range of products, including isomers, radicals, and aromatics. acs.orgfigshare.com These studies confirmed that CO and ethylene are the most abundant products, resulting from both unimolecular reactions and H-abstraction reactions. acs.org

The unimolecular decomposition of this compound can be initiated by the cleavage of the Cα-Cβ, Cβ-Cγ, or Cγ-Cγ bonds. researchgate.net Theoretical calculations have been employed to determine the rate constants for these decomposition pathways over a temperature range of 800–2000 K using RRKM theory. researchgate.netaiaa.org These calculations have helped to elucidate the complex reaction network involved in this compound pyrolysis. researchgate.netcolorado.edu

Major Products of this compound Unimolecular Decomposition

| Product | Formation Pathway | Experimental Conditions | References |

|---|---|---|---|

| Ethylene (C₂H₄) | Concerted mechanism, stepwise radical mechanism | High-temperature pyrolysis (532-1590 K) | nih.govresearchgate.netacs.orgacs.org |

| Carbon Monoxide (CO) | Concerted mechanism, stepwise radical mechanism | High-temperature pyrolysis (532-1590 K) | nih.govresearchgate.netacs.orgacs.org |

| 1-Butene (1-C₄H₈) | Decomposition of intermediate radicals | Vapor-phase pyrolysis (532-581°C) | acs.orgacs.orgd-nb.info |

| 4-Pentenal | Isomerization of this compound | Vapor-phase pyrolysis (532-581°C) | acs.orgd-nb.info |

| 2-Cyclopentenone | Dehydrogenation | Vapor-phase pyrolysis (532-581°C) | acs.orgresearchgate.net |

| Allene (AC₃H₄) | Cβ–Cγ bond dissociation | Flow reactor pyrolysis (875–1428 K) | acs.orgcolorado.edu |

The oxidation and combustion of this compound are critical areas of research, given its status as a promising biofuel candidate. aiaa.orgnih.gov Studies on its low-temperature oxidation (500–800 K) have revealed complex reaction mechanisms. nih.govacs.org

In the low-temperature regime, the reaction of this compound radicals with molecular oxygen (O₂) is a key process. The dominant product channel is HO₂ elimination, which leads to the formation of 2-cyclopentenone. nih.gov The process begins with H-abstraction from the this compound molecule by free radicals, forming this compound radicals (oxocyclopentyl radicals). nih.govmaxapress.com These radicals then react with O₂.

Another significant pathway involves the formation of a hydroperoxyalkyl radical (•QOOH) through a 1,5-H-shifting mechanism. nih.govacs.org This radical can then react with a second O₂ molecule to form ketohydroperoxide (KHP) intermediates. nih.govacs.org The decomposition of these KHP intermediates further contributes to the complexity of the low-temperature oxidation process. nih.gov

At higher temperatures, the combustion of this compound is characterized by its laminar burning velocities (LBVs). maxapress.commaxapress.com Experimental studies have shown that this compound has a faster flame propagation speed compared to structurally similar compounds like cyclopentane (B165970) and cyclopentanol (B49286). maxapress.commaxapress.com This is attributed to the unique molecular structure of this compound, which facilitates the production of reactive radicals such as vinyl (C₂H₃) and hydrogen (H) during combustion. maxapress.commaxapress.com The primary consumption pathways for this compound in a flame involve H-abstraction reactions. maxapress.com

Key Species and Reactions in this compound Oxidation

| Species/Reaction | Role in Oxidation/Combustion | Temperature Regime | References |

|---|---|---|---|

| This compound + OH/H/CH₃ | H-abstraction to form this compound radicals | Low and High Temperature | nih.govmaxapress.com |

| This compound radical + O₂ | Forms 2-cyclopentenone + HO₂ | Low Temperature (500-800 K) | nih.gov |

| Hydroperoxyalkyl radical (•QOOH) | Intermediate formed via 1,5-H-shifting | Low Temperature (500-800 K) | nih.govacs.org |

| Ketohydroperoxide (KHP) | Formed from •QOOH + O₂ | Low Temperature (500-800 K) | nih.govacs.org |

| Vinyl radical (C₂H₃) | Key reactive radical promoting flame propagation | High Temperature | maxapress.commaxapress.com |

The photochemistry of this compound involves the absorption of ultraviolet light, leading to the formation of an excited state that can undergo several reaction pathways. acs.orgcdnsciencepub.com The primary photochemical process is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon. rsc.orgkvmwai.edu.in This cleavage results in the formation of an acyl-alkyl diradical. rsc.org

This diradical intermediate is central to the subsequent product formation. It can undergo several competing reactions:

Decarbonylation: The diradical can lose a molecule of carbon monoxide (CO) to form a tetramethylene diradical. This diradical can then either cyclize to form cyclobutane (B1203170) or undergo fragmentation to produce two molecules of ethylene. acs.orgpsu.edu

Intramolecular Hydrogen Abstraction: The acyl radical portion of the diradical can abstract a hydrogen atom from the alkyl chain, leading to the formation of 4-pentenal. acs.orgrsc.org This pathway is particularly significant at longer excitation wavelengths (>300 nm). psu.edu

Keten Formation: An alternative pathway involves a hydrogen atom shift within the biradical to form a ketene. psu.edu

The relative importance of these pathways is dependent on experimental conditions such as excitation wavelength, pressure, and temperature. acs.orgpsu.edu For instance, the formation of 4-pentenal is favored at higher pressures and lower temperatures, suggesting it originates from lower vibrational levels of the excited state. acs.org The photolysis of this compound in the gas phase at shorter wavelengths (e.g., 206 nm and 193 nm) primarily yields ethylene, cyclobutane, and carbon monoxide. psu.edu

The formation of a triplet 1,4-biradical has been proposed as a key intermediate in these photochemical reactions. ucla.edu Electronic excitation of the ketone is followed by intersystem crossing to a triplet state, which then undergoes α-cleavage to form a triplet acyl-alkyl biradical. ucla.edu This biradical can then decarbonylate to produce a triplet 1,4-biradical, which is the precursor to the final products. ucla.edu

This compound, like other ketones, can be deprotonated at the α-carbon to form a nucleophilic enolate ion. organicchemistrytutor.com This enolate is a key intermediate in a variety of synthetic transformations, most notably alkylation reactions.

The alkylation of this compound enolates involves a two-step process:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to abstract an α-hydrogen, generating the this compound enolate. organicchemistrytutor.comyoutube.com

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. organicchemistrytutor.comlibretexts.orgpressbooks.pub

Due to the symmetry of this compound, deprotonation at either α-position leads to the same enolate, simplifying the product outcome compared to unsymmetrical ketones. organicchemistrytutor.com This reaction is a powerful tool for introducing alkyl substituents onto the this compound ring. For example, reacting this compound with sodium hydride to form the enolate, followed by treatment with benzyl (B1604629) bromide, yields benzyl-substituted this compound. organicchemistrytutor.com

The reaction is subject to the typical constraints of SN2 reactions, meaning that primary and secondary alkyl halides are effective electrophiles, while tertiary halides are not suitable and can lead to elimination reactions. libretexts.org

The enolates of this compound can also participate in reactions with other electrophiles. For instance, the lithium enolate of this compound, generated with LDA, reacts with phenyl vinyl sulfoxide (B87167) to ultimately form bicyclo[3.2.0]heptan-1-ol derivatives after an oxidation step. nih.gov

Proton exchange at the α-position of this compound is a fundamental process related to enolate formation. The rate of this exchange is dependent on the reaction conditions, such as the base and solvent used. The acidity of the α-protons (pKa ≈ 19-20 in DMSO) allows for their removal by a sufficiently strong base to initiate these reactions.

Derivatization Strategies and Reactivity of Functionalized Cyclopentanones

This compound and its derivatives are valuable building blocks in multi-component reactions (MCRs) for the synthesis of a wide variety of heterocyclic compounds. mdpi.comscirp.org MCRs are one-pot processes where three or more reactants combine to form a single product, offering high efficiency and atom economy. scirp.org

One common strategy involves the reaction of this compound, an aldehyde, and a source of ammonia (B1221849) or an amine, often with a cyano-activated methylene (B1212753) compound like malononitrile. These reactions can lead to the formation of fused pyridine (B92270) and pyran ring systems. For example, a series of pyran, pyridine, and thiophene (B33073) derivatives with potential biological activity have been synthesized starting from 2-benzylidenethis compound, which is itself derived from this compound. scirp.org

The versatility of this compound in MCRs is further demonstrated in the synthesis of spiroheterocycles. For instance, the reaction of 3-amino-1,2,4-triazole with two equivalents of cyclohexanone (B45756) leads to an angularly fused heterocyclic system. frontiersin.org When this compound is used in a similar reaction with 5-amino-1,2,3-triazole-4-carboxamide, it can lead to the formation of linearly fused heterocycles. frontiersin.org The reaction pathway and the resulting isomeric products can sometimes be controlled by adjusting the reaction conditions, such as the acid-base properties of the medium. frontiersin.org For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole, this compound, and an aromatic aldehyde can be switched between two alternative pathways to selectively produce either angular or linear pyrazolopyridines. frontiersin.org

These MCR strategies provide rapid and efficient access to complex molecular architectures, which is highly valuable in medicinal chemistry and drug discovery for creating libraries of heterocyclic compounds for biological screening. mdpi.comscirp.org

Aldol (B89426) Condensation Reactions

This compound readily undergoes aldol condensation, a crucial carbon-carbon bond-forming reaction, to produce larger molecules. mdpi.com This reactivity is harnessed in various applications, particularly in the synthesis of biofuels and value-added chemicals from biomass. researchgate.net The reaction can be catalyzed by both acids and bases, and the mechanism varies accordingly. chemtube3d.com

In a base-catalyzed mechanism, a proton is abstracted from the alpha-carbon of this compound by a basic site, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second this compound molecule. confex.com The resulting aldol addition product can then undergo dehydration to form an α,β-unsaturated ketone. d-nb.info The rate-limiting step in this process is often considered to be the initial α-hydrogen abstraction. acs.org

Acid-catalyzed aldol condensation, on the other hand, typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The enol form of a second this compound molecule then acts as a nucleophile, attacking the activated carbonyl. chemtube3d.com Subsequent dehydration yields the condensation product.

The choice of catalyst significantly influences the reaction's efficiency and selectivity. Heterogeneous catalysts, such as mixed oxides (e.g., Mg-Zr, Mg-Al) and modified natural clays, have been extensively studied to facilitate the reaction under milder conditions and to improve catalyst stability and reusability. mdpi.comuniovi.es For instance, a Mg-Zr mixed oxide has been shown to be effective for the cross-condensation of this compound with furfural (B47365), a biomass-derived aldehyde. uniovi.es Acid-base bifunctional catalysts have also demonstrated high activity, with both acidic and basic sites playing important roles in the condensation process. mdpi.comscilit.com

Research has shown that reaction conditions such as temperature and reactant ratios can be optimized to control product selectivity. For example, in the self-condensation of this compound, the reaction can yield both a dimer (2-cyclopentylidene-cyclopentanone) and a trimer. mdpi.comscilit.com Studies have aimed to maximize the yield of specific products, such as the C15 adduct in the reaction with furfural, which is a precursor for diesel fuel. uniovi.es

Table 1: Research Findings on this compound Aldol Condensation

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Mg-Zr mixed oxide | This compound, Furfural | Yields for the desired C15 adduct can exceed 60% at 303 K. | uniovi.es |

| SO3H-APG (modified natural clay) | This compound | Achieved 85.53% conversion of this compound at 150°C, with 69.04% selectivity for the dimer and 28.41% for the trimer. | mdpi.comscilit.com |

| Metal-modified oxides (CeO2–MgO, FeO–MgO, FeO–CaO) | This compound, Valeraldehyde | The ratio of cross-condensation to self-condensation products is influenced by the strength of the basic sites on the catalyst. | d-nb.info |

| Hydrophobized MgO | This compound | The presence of water can either decrease the reaction rate on hydrophilic MgO or increase it on hydrophobized MgO, indicating a change in the rate-limiting step. | acs.orgosti.gov |

Synthesis of Spiropyrrolidines

This compound serves as a key starting material in the synthesis of spiropyrrolidines, a class of heterocyclic compounds with significant pharmacological interest. rjptonline.org These structures feature a pyrrolidine (B122466) ring spiro-fused to the cyclopentane ring. A primary synthetic route to these compounds is the 1,3-dipolar cycloaddition reaction. rjptonline.orgresearchgate.net

This methodology involves the reaction of an azomethine ylide, which acts as a 1,3-dipole, with a dipolarophile. In this context, derivatives of this compound can function as the dipolarophile. The azomethine ylides are often generated in situ, for example, through the decarboxylation of an α-amino acid like sarcosine (B1681465) in the presence of an aldehyde or ketone. researchgate.net

Another approach for the synthesis of spiropyrrolidines involves the reaction of N-sulfonylhydrazones derived from cyclic ketones, including this compound. nih.gov These hydrazones can react with γ-azidoboronic acids in a domino process that forms both a carbon-carbon and a carbon-nitrogen bond, constructing the spirocyclic pyrrolidine framework without the need for a transition-metal catalyst. nih.gov The reaction has been shown to be diastereoselective when using α-substituted this compound derivatives. nih.gov

The synthesis of 3-spiropiperidines bearing a this compound spirocycle has also been reported using a tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis catalyzed by triflic acid (TfOH). scispace.com

Formation of Bicyclic Hydrocarbons from Self-Condensation

The self-condensation of this compound is an important pathway for the production of high-density biofuels. researchgate.net This reaction leads to the formation of larger molecules that, after hydrodeoxygenation, can serve as jet fuel components. researchgate.net The initial products of this compound self-condensation are typically the mono-condensed product, 2-cyclopentylidenethis compound (B1265648) (CCP), and the di-condensed product, 2,5-dicyclopentylidenethis compound (DCCP). researchgate.net

These condensation reactions can be catalyzed by bases like sodium hydroxide (B78521) (NaOH) or solid catalysts such as Mg-Al hydrotalcite. researchgate.net The reaction conditions can be controlled to influence the composition of the resulting fuel precursors. researchgate.net For instance, using an NaOH catalyst at 30°C for 3 hours, a mixture of condensation products was obtained that, after hydrodeoxygenation, yielded a fuel composed of bicyclopentane, tricyclic alkanes, and spirocyclic alkanes. researchgate.net

The resulting bicyclic and multicyclic hydrocarbons, such as bicyclopentane, are of interest as they possess high densities and can improve the properties of conventional jet fuels. researchgate.netrsc.org The self-aldol condensation of this compound can also be catalyzed by solid acid catalysts to form C10 bicyclic adducts, which can then be upgraded to a mixture of linear alkanes and saturated cyclic hydrocarbons through hydrodeoxygenation. nih.govresearcher.life

Synthesis of Anthraquinone-Linked this compound Derivatives

This compound can be incorporated into more complex molecular structures, such as those linked to anthraquinone (B42736) moieties. A series of novel anthraquinone-linked this compound derivatives has been synthesized and investigated for various biological activities. dovepress.comnih.gov

The synthesis of these compounds can be achieved through a one-pot, multicomponent reaction using a Mannich base approach. dovepress.comnih.gov This method represents a form of green chemistry as it can be performed under solvent-free conditions. dovepress.com The resulting structures are characterized by having a this compound ring connected to an anthraquinone core. researchgate.net The specific derivatives are often created by varying the substituents on the aromatic rings. dovepress.com These synthesized compounds have been evaluated for their potential as antibacterial, antioxidant, and tyrosinase inhibitory agents. dovepress.comdovepress.com

Functionalization for Specific Applications (e.g., 11-deoxy PGF2α, 11-deoxy PGE1, methyl jasmonate)

This compound and its derivatives are versatile building blocks in the total synthesis of various natural products and pharmaceuticals. arkat-usa.org Its functionalized ring is a core component of prostaglandins (B1171923) and jasmonates.

Prostaglandins: The this compound framework is central to the structure of prostaglandins, a group of physiologically active lipid compounds. Syntheses of various prostaglandins utilize strategies that involve the formation and functionalization of a this compound ring. acs.org

11-deoxy PGE1: The synthesis of 11-deoxy PGE1, a prostaglandin (B15479496) analogue, has been reported. acs.orgcapes.gov.br These syntheses often involve the construction of the characteristic this compound ring with the two side chains appended at specific positions.

11-deoxy PGF2α: this compound derivatives are also precursors in the synthesis of PGF2α analogues. researchgate.net Organocatalytic methods, such as aldol cascade reactions, can be employed to create the chiral, densely functionalized cyclopentane core necessary for these complex molecules. researchgate.net

Methyl Jasmonate: Methyl jasmonate is a plant hormone with a this compound-based structure. nih.gov Several synthetic routes to methyl jasmonate have been developed that use this compound or its derivatives as starting materials. tandfonline.comtaylorandfrancis.com One approach involves an aldol condensation of heptanal (B48729) with this compound, followed by further chemical transformations. taylorandfrancis.com Another strategy utilizes an intramolecular Michael addition to form the this compound ring, which is then further elaborated to yield methyl dl-jasmonate. tandfonline.com The synthesis of methyl jasmonate and its analogues is of commercial importance for the fragrance industry. taylorandfrancis.com

Advanced Spectroscopic and Computational Analysis of Cyclopentanone

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to elucidating the structural and electronic properties of cyclopentanone. Each technique offers unique information, and when combined, they provide a comprehensive understanding of the molecule.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of this compound. cdnsciencepub.comcdnsciencepub.com The analysis of IR and Raman spectra allows for the assignment of the 36 normal vibrational modes of the molecule. cdnsciencepub.comresearchgate.net These studies are often supported by normal coordinate analysis and are based on the molecule's twisted C₂ conformation. cdnsciencepub.comresearchgate.net

Key vibrational frequencies for this compound have been identified through these methods. For instance, the characteristic carbonyl (C=O) stretching vibration is a strong band observed in the IR spectrum. researchgate.net Isotopic substitution, such as with deuterium (B1214612) (d₄ and d₈) and ¹⁸O, has been instrumental in providing a more definitive assignment of these vibrational modes by observing the resulting shifts in the spectra. researchgate.net For example, isotopic substitution with ¹⁸O causes significant decoupling in the C=O stretching region in both IR and Raman spectra, providing evidence of Fermi resonance. researchgate.net

The combination of IR and Raman data with computational methods, such as Density Functional Theory (DFT), enhances the accuracy of vibrational assignments. researchgate.netua.pt These computational approaches help in categorizing the vibrations into group frequencies, zone frequencies, and delocalized frequencies based on the potential energy distribution. cdnsciencepub.comcdnsciencepub.com

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C=O Stretch | ~1741 | IR |

| CH₂ Scissoring | ~1460 | Raman |

| Ring Puckering | ~121 | Far-IR |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

The ¹H NMR spectrum of this compound in carbon tetrachloride at 60 Mc/sec shows a closely spaced doublet, indicating a very small chemical shift between the α and β protons. cdnsciencepub.com However, in a benzene (B151609) solution, a more significant chemical shift is observed, and the spectrum becomes more complex. cdnsciencepub.com In deuterated chloroform (B151607) (CDCl₃), the protons of this compound typically show signals in the range of 1.80 to 2.33 ppm. chemicalbook.comhmdb.ca

The ¹³C NMR spectrum of this compound displays three distinct peaks, confirming the presence of three different carbon environments. brainly.com A characteristic peak for the carbonyl carbon (C=O) appears at approximately 220.16 ppm. brainly.com The other two peaks, representing the carbons in the cyclopentane (B165970) ring, are observed at around 38.31 ppm and 23.31 ppm. brainly.com

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H | 1.80 - 2.33 | CDCl₃ |

| ¹³C (C=O) | 220.16 | Not specified |

| ¹³C (Ring CH₂) | 38.31 | Not specified |

| ¹³C (Ring CH₂) | 23.31 | Not specified |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. nih.govnist.gov The molecular ion peak ([M]⁺) for this compound (C₅H₈O) is observed at a mass-to-charge ratio (m/z) of 84. nih.gov

The fragmentation of cyclic ketones like this compound is primarily initiated by cleavage at the α-bond to the carbonyl group. whitman.edu Common fragmentation pathways for this compound include the loss of carbon monoxide (CO), ethene (C₂H₄), and the ethyl radical (C₂H₅•), leading to fragment ions at m/z 56 and 55. researchgate.net The fragment at m/z 55 is often the base peak in the spectrum. whitman.eduyoutube.com The fragmentation process can be influenced by the laser intensity in photoionization studies, with increased intensity leading to enhanced fragmentation. researchgate.net Time-resolved mass spectrometry has been employed to investigate the relaxation of the S₁ excited state of this compound. researchgate.net

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 84 | [C₅H₈O]⁺ (Molecular Ion) | - |

| 56 | [C₄H₈]⁺ | CO |

| 55 | [C₄H₇]⁺ | CO, H |

| 41 | [C₃H₅]⁺ | CO, CH₃ |

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV absorption spectrum of this compound reveals information about its excited states. The lowest excited state (S₁) of this compound arises from an n → π* transition, with the band origin located at 30,276 cm⁻¹. researchgate.net The absorption maximum has been observed at 4.13 eV in n-hexane. researchgate.net High-resolution UV absorption spectra of this compound and its deuterated isotopomers have been analyzed in detail, identifying the electronic transition as a singlet-singlet transition associated with an n→π* orbital electron promotion. mcmaster.ca These studies have also allowed for the calculation of the molecule's geometry in both its ground and excited states. mcmaster.ca In the excited state, the oxygen atom is bent out of the plane of the adjacent carbon atoms. mcmaster.ca